N-(2-furylmethyl)-4-phenoxybutanamide
Description
N-(2-Furylmethyl)-4-phenoxybutanamide is a synthetic amide derivative characterized by a furan ring (2-furylmethyl group) attached to the nitrogen atom of a 4-phenoxybutanamide backbone. Compounds with similar frameworks are often studied for their pharmacological or material science applications, though specific data on the target molecule’s synthesis, bioactivity, or industrial use remain undocumented in the cited sources.
Properties
CAS No. |
303032-89-5 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C15H17NO3/c17-15(16-12-14-8-4-10-19-14)9-5-11-18-13-6-2-1-3-7-13/h1-4,6-8,10H,5,9,11-12H2,(H,16,17) |
InChI Key |
VMNCGXBVUWYSQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCC(=O)NCC2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-furylmethyl)-4-phenoxybutanamide with four structurally related amides from the evidence, focusing on synthesis, physical properties, and substituent effects.
Substituent Effects on Physical Properties
- Fluorine vs. Phenoxy Groups: Fluorinated analogs (e.g., Compounds 30–32) exhibit lower Rf values (0.28–0.65), indicating higher polarity compared to non-fluorinated amides . The target compound’s phenoxy group may reduce polarity relative to fluorophenoxy derivatives.
- Bulky vs. Planar Substituents : Compound 31’s hydroxy-2-methylpropan-2-yl group increases melting point (84°C) versus simpler alkyl chains (Compound 30: 75°C), suggesting enhanced crystallinity from hydrogen bonding . The furylmethyl group in the target compound may similarly influence packing efficiency.
- Chiral Centers : Compound 32’s optical activity ([α]²²D = +61.1) underscores the role of stereochemistry in molecular interactions, a factor absent in the achiral target compound .
Functional Group Implications
- Amide Linkage : All compounds share a central amide bond, critical for hydrogen bonding and stability.
Research Findings and Limitations
- Synthetic Challenges : Bulky or chiral substituents (e.g., Compound 31, 32) reduce yields, suggesting that the target compound’s furylmethyl group may require optimized coupling conditions .
- Biological Relevance: Fluorinated phenoxyacetamides () are often bioactive, but the target’s furan moiety may confer unique pharmacokinetic properties.
- Data Gaps: No direct data on the target compound’s synthesis, bioactivity, or industrial applications exist in the provided evidence. Comparisons rely on extrapolation from structural analogs.
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